N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide
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Overview
Description
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a trifluoromethyl group and a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrolidine derivative with benzohydrazide under controlled conditions .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrolidine ring or the benzohydrazide moiety.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrrolidine ring and benzohydrazide moiety interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dioxo-1-(3-trifluoromethyl-phenyl)-pyrrolidin-3-ylsulfanyl)-benzoic acid: Shares a similar pyrrolidine ring structure but differs in the presence of a sulfanyl group.
Pyrrolidine-2,5-diones: Similar core structure but lacks the trifluoromethyl and benzohydrazide groups.
Uniqueness
N’-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is unique due to its combination of a trifluoromethyl group, pyrrolidine ring, and benzohydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C18H14F3N3O3 |
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Molecular Weight |
377.3 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)12-7-4-8-13(9-12)24-15(25)10-14(17(24)27)22-23-16(26)11-5-2-1-3-6-11/h1-9,14,22H,10H2,(H,23,26) |
InChI Key |
LWVBHAISALUGHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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